[4-(4-Aminophenoxy)phenyl]boronic acid
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Overview
Description
[4-(4-Aminophenoxy)phenyl]boronic acid is a boronic acid derivative with the molecular formula C12H12BNO3 and a molecular weight of 229.04 g/mol . This compound is characterized by the presence of an aminophenoxy group attached to a phenylboronic acid moiety. It is commonly used as a building block in synthetic chemistry due to its versatile reactivity.
Mechanism of Action
Target of Action
The primary target of [4-(4-Aminophenoxy)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the SM cross-coupling reaction, the compound participates in two electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathway of the SM cross-coupling reaction . It contributes to the formation of carbon–carbon bonds, which are fundamental in organic synthesis and are crucial for the construction of complex organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The action of this compound results in the formation of carbon–carbon bonds via the SM cross-coupling reaction . This is a critical step in the synthesis of various organic compounds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions, which are exceptionally mild and functional group tolerant, can affect the performance of the compound . Additionally, the compound’s stability may be influenced by storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Aminophenoxy)phenyl]boronic acid typically involves the reaction of 4-bromophenol with 4-aminophenylboronic acid under palladium-catalyzed Suzuki coupling conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like palladium(II) acetate. The reaction mixture is heated to reflux in a suitable solvent such as toluene or ethanol.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
[4-(4-Aminophenoxy)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include phenol derivatives, amines, and substituted phenylboronic acids .
Scientific Research Applications
[4-(4-Aminophenoxy)phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of boron-containing drugs and as a probe for studying enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the aminophenoxy group, making it less versatile in certain reactions.
4-Aminophenylboronic acid: Lacks the phenoxy group, limiting its reactivity.
4-Bromophenylboronic acid: Contains a bromine atom instead of an amino group, altering its chemical properties.
Uniqueness
[4-(4-Aminophenoxy)phenyl]boronic acid is unique due to the presence of both the aminophenoxy and boronic acid groups, which confer a combination of reactivity and functionality not found in the similar compounds listed above .
Properties
IUPAC Name |
[4-(4-aminophenoxy)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8,15-16H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYDRVLROUIMPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=C(C=C2)N)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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